

Application Notes and Protocols: Total Synthesis of (+)-Gabosine F from L-Arabinose

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Compound of Interest

Compound Name: Gabosine F

Cat. No.: B1247689

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This document provides a detailed overview and experimental protocols for the total synthesis of (+)-**Gabosine F**, a member of the bioactive **gabosine** family of carbasugars. The synthetic route commences from the readily available chiral building block, L-arabinose. The methodology detailed herein is based on the first reported total synthesis by Shing et al., which established the absolute configuration of (+)-**Gabosine F**.^[1]

Gabosines are a class of naturally occurring cyclohexenone derivatives isolated from *Streptomyces* species. They have garnered significant attention from the scientific community due to their diverse and promising pharmacological activities, including antibiotic, anticancer, and enzyme-inhibiting properties. This stereoselective synthesis provides a reliable pathway for obtaining enantiomerically pure (+)-**Gabosine F** for further biological investigation and drug development endeavors.

Synthetic Strategy Overview

The total synthesis of (+)-**Gabosine F** from L-arabinose is a 12-step process with a reported overall yield of 23%.^[1] The key transformation in this synthetic sequence is an intramolecular nitrile oxide-alkene cycloaddition (INOC) reaction to construct the carbocyclic core of the gabosine molecule. The stereochemistry of the final product is controlled by the chirality of the starting material, L-arabinose.

The overall synthetic workflow can be visualized as follows:



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Caption: Synthetic workflow for (+)-**Gabosine F** from L-arabinose.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the synthesis, including the starting materials, reagents, and yields.

Step	Starting Material	Key Reagents/Conditions	Product	Yield (%)
1	L-Arabinose	1. Acetone, H ₂ SO ₄ 2. NaIO ₄ , RuCl ₃ ·xH ₂ O	2,3-O- Isopropylidene-L- erythrose	85 (over 2 steps)
2	2,3-O- Isopropylidene-L- erythrose	(EtO) ₂ P(O)CH ₂ C N, NaH	α,β-Unsaturated nitrile	92
3	α,β-Unsaturated nitrile	DIBAL-H	α,β-Unsaturated aldehyde	95
4	α,β-Unsaturated aldehyde	NH ₂ OH·HCl, Pyridine	Oxime	98
5	Oxime	Chloramine-T, SiO ₂	Tricyclic isoxazoline	85
6	Tricyclic isoxazoline	Mo(CO) ₆	β-Hydroxy ketone	89
7	β-Hydroxy ketone	Ac ₂ O, Pyridine	Acetate	98
8	Acetate	DBU	Enone	91
9	Enone	H ₂ , Pd/C	Saturated ketone	95
10	Saturated ketone	Ac ₂ O, H ⁺	Diacetate	93
11	Diacetate	K ₂ CO ₃ , MeOH	Diol	96
12	Diol	MnO ₂	(+)-Gabosine F	90
Overall Yield	~23			

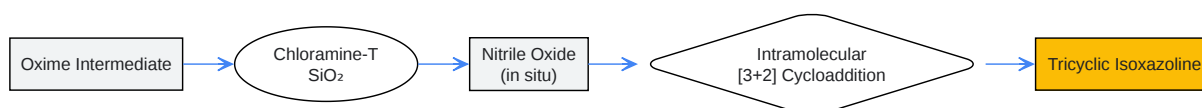
Experimental Protocols

Detailed experimental protocols for the key steps in the total synthesis of (+)-**Gabosine F** are provided below. Standard laboratory techniques for handling air- and moisture-sensitive

reagents should be employed where necessary. Reactions should be monitored by thin-layer chromatography (TLC) for completion.

Step 5: Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC)

This key step constructs the carbocyclic ring system of **Gabosine F**.



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Caption: Key intramolecular nitrile oxide-alkene cycloaddition step.

Protocol:

- To a solution of the oxime (1.0 eq) in dichloromethane (0.1 M), add silica gel (2.0 g per gram of oxime).
- Add Chloramine-T trihydrate (1.5 eq) in one portion to the stirred suspension.
- Stir the reaction mixture vigorously at room temperature and monitor by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite, washing with dichloromethane.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the tricyclic isoxazoline.

Step 6: Reductive Cleavage of the Isoxazoline Ring

This step unmasks the β -hydroxy ketone functionality.

Protocol:

- Dissolve the tricyclic isoxazoline (1.0 eq) in a mixture of acetonitrile and water (9:1, 0.05 M).
- Add molybdenum hexacarbonyl ($\text{Mo}(\text{CO})_6$, 1.5 eq) to the solution.
- Heat the mixture to reflux and monitor the reaction by TLC.
- Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the β -hydroxy ketone.

Final Step (12): Oxidation to (+)-Gabosine F

The final step involves the oxidation of the secondary alcohol to the corresponding ketone.

Protocol:

- To a solution of the diol (1.0 eq) in a suitable solvent such as dichloromethane or chloroform (0.1 M), add activated manganese dioxide (MnO_2 , 10 eq).
- Stir the suspension at room temperature and monitor the reaction progress by TLC.
- Upon completion, filter the reaction mixture through a pad of Celite, washing thoroughly with the solvent.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain enantiomerically pure (+)-**Gabosine F**.

Conclusion

This application note provides a comprehensive guide for the total synthesis of (+)-**Gabosine F** from L-arabinose. The detailed protocols and tabulated data offer valuable information for researchers in synthetic chemistry and drug discovery who are interested in accessing this and

other members of the **gabosine** family for further investigation. The successful execution of this synthesis will provide a valuable source of this biologically active natural product.

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References

- 1. pubs.acs.org [pubs.acs.org]
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